molecular formula C8H11N3O3 B12884628 5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide CAS No. 91526-19-1

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide

Cat. No.: B12884628
CAS No.: 91526-19-1
M. Wt: 197.19 g/mol
InChI Key: ANFASFNTTPFMPZ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrahydrofuran ring attached to an imidazole ring, with a hydroxyl group and a carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the imidazole ring, followed by the introduction of the tetrahydrofuran ring through a series of reactions. The hydroxyl and carboxamide groups are then introduced through specific functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Known for its antioxidant properties.

    Nelarabine: A prodrug used in the treatment of T-cell acute lymphoblastic leukemia.

Uniqueness

5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide stands out due to its unique combination of a tetrahydrofuran ring and an imidazole ring, along with the presence of both hydroxyl and carboxamide groups

Properties

CAS No.

91526-19-1

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

5-hydroxy-1-(oxolan-2-yl)imidazole-4-carboxamide

InChI

InChI=1S/C8H11N3O3/c9-7(12)6-8(13)11(4-10-6)5-2-1-3-14-5/h4-5,13H,1-3H2,(H2,9,12)

InChI Key

ANFASFNTTPFMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=NC(=C2O)C(=O)N

Origin of Product

United States

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